フルシラゾール

概要

説明

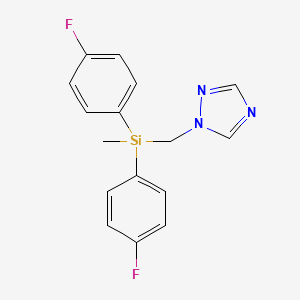

フルシラゾールは、デュポン社によって発明された有機ケイ素系殺菌剤です。主に、さまざまな果物や野菜の作物における真菌感染の防除に使用されています。 この化合物は、幅広い効力を持ち、動物に対しては中等度の毒性があります 。 化学名は、1-[[ビス(4-フルオロフェニル)(メチル)シリル]メチル]-1H-1,2,4-トリアゾールです .

2. 製法

合成経路と反応条件: フルシラゾールは、1H-1,2,4-トリアゾールとビス(4-フルオロフェニル)メチルクロロシランを塩基の存在下で反応させる、複数段階のプロセスによって合成できます。 反応は通常、無水条件下で行われ、クロロシランの加水分解を防ぎます .

工業生産方法: 工業的には、フルシラゾールの製造には、品質管理および最終製品の純度を確保するために、高速液体クロマトグラフィー(HPLC)とガスクロマトグラフィー-タンデム質量分析法(GC-MS/MS)が使用されます .

科学的研究の応用

Agricultural Applications

Flusilazole is predominantly used in agriculture due to its effectiveness against a wide range of fungal pathogens. It is applied to various crops, including:

- Cereals : Effective against diseases such as wheat rust and leaf spot.

- Fruits : Used on pome fruits (e.g., apples, pears), stone fruits (e.g., peaches, nectarines), and grapes.

- Vegetables : Applied to crops like cucumbers and bananas.

Efficacy and Residue Studies

Research indicates that flusilazole is rapidly absorbed and metabolized in plants, with studies showing minimal residue levels in harvested produce. For instance, trials conducted by the Food and Agriculture Organization (FAO) demonstrated that flusilazole residues in treated fruits were well below maximum residue limits (MRLs) set by regulatory bodies .

Pharmacological Research

Recent studies have explored the pharmacological effects of flusilazole beyond its fungicidal properties. Notably, research has indicated that high concentrations of flusilazole can induce cytotoxicity in neuronal cells. A study using SH-SY5Y neuroblastoma cells revealed that flusilazole exposure led to significant reductions in cell viability and inhibited neurite growth, suggesting potential neurotoxic effects at elevated doses .

Environmental Impact

Flusilazole's environmental impact has been a subject of investigation due to its potential effects on non-target organisms. Studies have shown that while flusilazole is effective in controlling fungal diseases, its runoff can lead to contamination of water bodies. The degradation products of flusilazole have been studied for their ecological effects, indicating a need for careful management to mitigate environmental risks .

Case Studies

- Neurotoxicity Investigation : A recent study highlighted the neurotoxic potential of flusilazole at high concentrations. Researchers treated differentiated SH-SY5Y cells with varying concentrations of flusilazole and observed significant cytotoxic effects, raising concerns about its safety profile when exposure occurs at elevated levels .

- Residue Analysis in Agriculture : Field trials assessing flusilazole's residue levels on various crops demonstrated that proper application techniques could minimize residues in food products. The studies emphasized the importance of adhering to recommended application rates to ensure food safety while maximizing pest control efficacy .

作用機序

フルシラゾールは、ステロール脱メチル化阻害剤として機能します。 これは、ランオステロール14-α-脱メチラーゼ酵素を阻害します。この酵素は、真菌細胞膜の必須成分であるエルゴステロールの生合成に不可欠です 。 エルゴステロールの合成を阻害することにより、フルシラゾールは真菌の増殖と増殖を効果的に阻害します .

類似の化合物:

テブコナゾール: ステロール脱メチル化を阻害する別のトリアゾール系殺菌剤です。

プロピコナゾール: 作用機序は似ていますが、化学構造と活性スペクトルが異なります。

ミクロブタニル: 作用機序が類似したトリアゾール系殺菌剤です。

フルシラゾールのユニークさ: フルシラゾールは、その有機ケイ素構造により、他のトリアゾール系殺菌剤と比べて、効力と安定性を向上させる特定の物理化学的特性を付与しているため、ユニークな化合物です .

フルシラゾールの詳細な側面を理解することで、研究者や業界関係者は、さまざまな用途でこの化合物を効果的かつ安全に使用することができます。

生化学分析

Biochemical Properties

Flusilazole plays a significant role in biochemical reactions by inhibiting specific enzymes involved in fungal cell membrane synthesis. It primarily targets the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, Flusilazole disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately the death of the fungal cells .

Cellular Effects

Flusilazole has been shown to affect various types of cells and cellular processes. In mammalian cells, it exhibits endocrine-disrupting properties by antagonizing androgen receptors and disrupting steroid biosynthesis . This can lead to altered hormone levels and reproductive issues. Additionally, Flusilazole has been observed to induce cytotoxic effects in zebrafish liver cells, affecting cell viability and causing dose-dependent loss of cell function .

Molecular Mechanism

At the molecular level, Flusilazole exerts its effects by binding to the active site of sterol 14α-demethylase, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the fungal cell membrane synthesis, leading to increased membrane permeability and cell death. Flusilazole also affects gene expression related to steroid biosynthesis and fatty acid metabolism, further contributing to its antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flusilazole have been observed to change over time. Studies using zebrafish embryotoxicity tests have shown that Flusilazole exposure leads to concentration-dependent regulation of various biological processes, including retinol metabolism, transcription, and steroid biosynthesis . These effects are more pronounced at higher concentrations and longer exposure times, indicating the compound’s stability and potential for long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of Flusilazole vary with different dosages in animal models. At low doses, it may not exhibit significant adverse effects, but at higher doses, it can cause developmental toxicity and endocrine disruption . For example, in rats, Flusilazole exposure has been shown to alter fetal hormone levels and affect reproductive parameters . The threshold for these effects is dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

Flusilazole is metabolized in the liver, where it undergoes extensive biotransformation. The primary metabolic pathways involve the conversion of Flusilazole to various metabolites, including [Bis(4-fluorophenyl)methyl]silano and 1H-1,2,4-triazole . These metabolites are then excreted in the urine and feces. The metabolism of Flusilazole is sex-dependent, with differences in the amount of material excreted in feces compared to urine between males and females .

Transport and Distribution

Flusilazole is absorbed and distributed within cells and tissues following oral administration. It is primarily transported in the bloodstream and accumulates in the liver, gastrointestinal tract, and carcass . The compound is also distributed to other tissues, but at lower concentrations. The transport and distribution of Flusilazole are influenced by its chemical properties, including its solubility and affinity for specific tissues .

Subcellular Localization

The subcellular localization of Flusilazole is primarily within the endoplasmic reticulum, where it interacts with sterol 14α-demethylase . This localization is crucial for its inhibitory action on the enzyme and subsequent disruption of ergosterol biosynthesis. Additionally, Flusilazole may undergo post-translational modifications that influence its targeting to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Flusilazole can be synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with bis(4-fluorophenyl)methylchlorosilane in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, the production of flusilazole involves the use of high-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS/MS) for quality control and to ensure the purity of the final product .

化学反応の分析

反応の種類: フルシラゾールは、酸化や置換など、さまざまな化学反応を起こします。 硫酸ラジカルとヒドロキシルラジカルと反応し、ケイ素とトリアゾール環間の結合が切断されます .

一般的な試薬と条件:

酸化: 硫酸ラジカルとヒドロキシルラジカルを使用します。

置換: 通常、ケイ素原子を攻撃できる求核剤を使用します。

生成される主な生成物: フルシラゾールの主な分解生成物には、ビス(4-フルオロフェニル)-ヒドロキシ-メチルシランとケイ酸が含まれます .

4. 科学研究における用途

フルシラゾールは、科学研究において幅広い用途を持っています。

類似化合物との比較

Tebuconazole: Another triazole fungicide that inhibits sterol demethylation.

Propiconazole: Similar mode of action but differs in its chemical structure and spectrum of activity.

Myclobutanil: Also a triazole fungicide with a similar mechanism of action.

Uniqueness of Flusilazole: Flusilazole is unique due to its organosilicon structure, which imparts specific physicochemical properties that enhance its efficacy and stability compared to other triazole fungicides .

By understanding the detailed aspects of flusilazole, researchers and industry professionals can better utilize this compound in various applications, ensuring its effective and safe use.

生物活性

Flusilazole is a broad-spectrum organosilicon triazole fungicide primarily used in agriculture to protect crops such as cereals and orchard fruits. Its biological activity is characterized by its mechanism of action, toxicity profiles, and effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity of flusilazole, supported by research findings, data tables, and case studies.

Flusilazole inhibits the enzyme lanosterol 14-alpha-demethylase (CYP51), which is crucial for sterol biosynthesis in fungi. This inhibition leads to a decrease in ergosterol production, a vital component of fungal cell membranes, ultimately resulting in fungal cell death. However, CYP51 also exists in mammals, raising concerns about potential toxicity to human cells.

Cytotoxicity and Neurotoxicity

Recent studies have highlighted the cytotoxic effects of flusilazole on neuronal cells. A study conducted on SH-SY5Y neuroblastoma cells demonstrated that flusilazole exposure resulted in significant decreases in cell viability and neurite lengths at higher concentrations (100 µM and 200 µM) . The morphological changes observed included characteristics of apoptotic cell death, indicating that flusilazole can induce neurotoxicity.

Key Findings:

- Cell Viability: Significant reductions were noted at concentrations of 100 µM and 200 µM.

- Neurite Length: A marked decrease was observed in neurite lengths at higher concentrations.

- Apoptosis Indicators: Increased incidence of apoptotic features was documented.

Pharmacokinetics

Flusilazole is rapidly absorbed and extensively metabolized in mammals. In studies involving rats, approximately 90% of administered flusilazole was excreted within 96 hours, with minimal retention in tissues . The compound demonstrated low bioaccumulation potential, with less than 1% remaining in tissues after administration.

Table 1: Pharmacokinetic Profile of Flusilazole in Rats

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Excretion Half-life | ~34 hours |

| Total Excretion (48h) | 90% |

| Tissue Residue | <1% |

Toxicological Profile

Toxicological assessments have shown that flusilazole does not exhibit genotoxic potential under tested conditions . However, it has been associated with endocrine disruption mechanisms, particularly affecting testosterone and estradiol biosynthesis. This disruption may lead to reproductive toxicity and potential tumorigenic effects in Leydig cells .

Case Study: Reproductive Toxicity

In a long-term study involving rats fed varying doses of flusilazole, no significant treatment-related effects were observed at lower doses. However, at higher doses (375 ppm), changes indicative of reproductive toxicity were noted .

Environmental Impact

Flusilazole's environmental persistence and its effects on non-target organisms have been subjects of concern. Studies indicate that while it effectively controls fungal pathogens, its impact on beneficial microorganisms and potential bioaccumulation in the ecosystem remains an area requiring further investigation .

特性

IUPAC Name |

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3Si/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUGOMFVDPBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024235 | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85509-19-9 | |

| Record name | Flusilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85509-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusilazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085509199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[bis(4-fluorophenyl)methylsilyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUSILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3WG2VVD87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。